gamma-Cyclodextrin sulfate
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Overview
Description
Gamma-Cyclodextrin sulfate is a chemically modified derivative of gamma-Cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds . Gamma-Cyclodextrin has a larger internal cavity compared to alpha- and beta-Cyclodextrins, making it more suitable for forming inclusion complexes with larger molecules . The sulfation of gamma-Cyclodextrin enhances its solubility and introduces negative charges, which can be beneficial for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Cyclodextrin sulfate can be synthesized by reacting gamma-Cyclodextrin with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex . The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at a controlled temperature to ensure selective sulfation . The degree of sulfation can be controlled by adjusting the reaction time and the molar ratio of the sulfating agent to gamma-Cyclodextrin .
Industrial Production Methods
Industrial production of this compound involves the enzymatic conversion of starch to gamma-Cyclodextrin using cyclodextrin glycosyltransferase, followed by sulfation . The purification process may include precipitation, crystallization, and membrane separation techniques such as ultrafiltration and reverse osmosis to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Gamma-Cyclodextrin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfated hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in aprotic solvents under mild conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfate groups.
Scientific Research Applications
Gamma-Cyclodextrin sulfate has a wide range of scientific research applications:
Mechanism of Action
Gamma-Cyclodextrin sulfate exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules . The sulfate groups introduce negative charges, which can interact with positively charged biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Gamma-Cyclodextrin sulfate is unique compared to other cyclodextrin derivatives due to its larger cavity size and the presence of sulfate groups. Similar compounds include:
Alpha-Cyclodextrin sulfate: Smaller cavity size, used for smaller guest molecules.
Beta-Cyclodextrin sulfate: Intermediate cavity size, commonly used for a wide range of applications.
Hydroxypropyl-gamma-Cyclodextrin: Modified with hydroxypropyl groups, enhancing solubility and reducing toxicity.
This compound stands out due to its ability to form stable inclusion complexes with larger molecules and its enhanced solubility and bioavailability .
Properties
IUPAC Name |
[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecasulfooxy-10,15,20,25,30,35,40-heptakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O112S24/c49-161(50,51)121-1-9-17-25(145-169(73,74)75)33(153-177(97,98)99)41(129-9)138-18-10(2-122-162(52,53)54)131-43(35(155-179(103,104)105)26(18)146-170(76,77)78)140-20-12(4-124-164(58,59)60)133-45(37(157-181(109,110)111)28(20)148-172(82,83)84)142-22-14(6-126-166(64,65)66)135-47(39(159-183(115,116)117)30(22)150-174(88,89)90)144-24-16(8-128-168(70,71)72)136-48(40(160-184(118,119)120)32(24)152-176(94,95)96)143-23-15(7-127-167(67,68)69)134-46(38(158-182(112,113)114)31(23)151-175(91,92)93)141-21-13(5-125-165(61,62)63)132-44(36(156-180(106,107)108)29(21)149-173(85,86)87)139-19-11(3-123-163(55,56)57)130-42(137-17)34(154-178(100,101)102)27(19)147-171(79,80)81/h9-48H,1-8H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105)(H,106,107,108)(H,109,110,111)(H,112,113,114)(H,115,116,117)(H,118,119,120) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVZEYUFNJLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(C(C8OS(=O)(=O)O)OS(=O)(=O)O)OC9C(OC(O2)C(C9OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O112S24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3219 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120825-96-9, 126881-41-2 |
Source
|
Record name | gamma-Cyclodextrin, hexadecakis(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Cyclodextrin, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126881412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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